N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide
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Overview
Description
This compound features a unique structure that includes a chlorophenyl group, a carbamoylmethyl group, and a sulfanyl group attached to a triazinyl ring, which is further connected to a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-chlorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate undergoes further reactions with sulfur-containing reagents to introduce the sulfanyl group. The final step involves the cyclization of the triazinyl ring and the attachment of the phenylbenzamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the triazinyl ring can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind
Properties
Molecular Formula |
C24H18ClN5O3S |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
N-[2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H18ClN5O3S/c25-16-9-6-10-17(13-16)26-20(31)14-34-24-28-23(33)21(29-30-24)18-11-4-5-12-19(18)27-22(32)15-7-2-1-3-8-15/h1-13H,14H2,(H,26,31)(H,27,32)(H,28,30,33) |
InChI Key |
SBCYHLJEZYKOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(NC3=O)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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